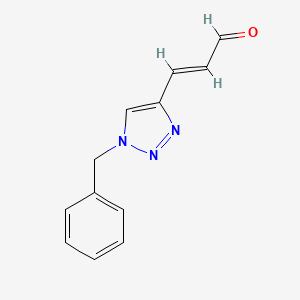
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and an acrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde typically involves a multi-step process. . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a mixture of water and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry and the use of efficient catalysts like copper(I) sulfate and sodium ascorbate are likely employed. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylic acid.
Reduction: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acryl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . This disruption of the microtubule network leads to cell cycle arrest and subsequent cell death. The triazole ring is also known to interact with various enzymes and receptors, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A related compound used as a ligand in click chemistry.
1-Benzyl-4-(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl-1H-1,2,3-triazole: Another triazole derivative with potential bioactivity.
Uniqueness
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is unique due to its combination of a triazole ring and an acrylaldehyde moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C12H11N3O |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(E)-3-(1-benzyltriazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C12H11N3O/c16-8-4-7-12-10-15(14-13-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+ |
Clé InChI |
YEPPFGWFEMTAPG-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C=O |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
![2-Chlorobenzo[d]oxazole-5-sulfonamide](/img/structure/B12873081.png)
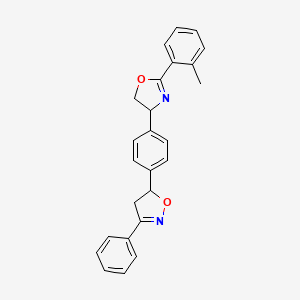
![2-Chlorobenzo[d]oxazole-6-thiol](/img/structure/B12873085.png)

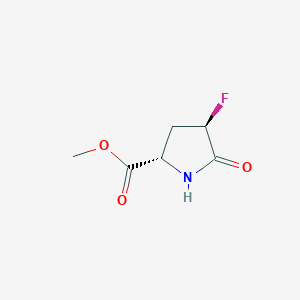

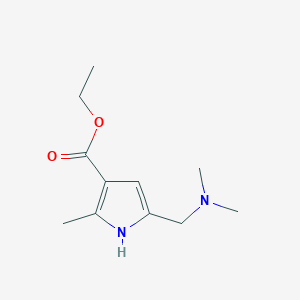
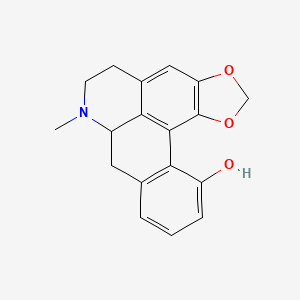

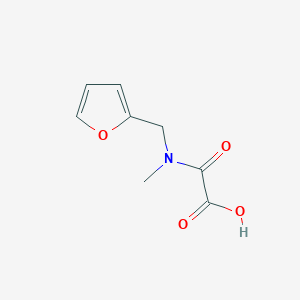
![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)
